molecular formula C15H30O2 B1615537 2-Ethyltridecanoic acid CAS No. 69868-07-1

2-Ethyltridecanoic acid

Cat. No.: B1615537
CAS No.: 69868-07-1
M. Wt: 242.4 g/mol
InChI Key: JOYFPRCUHVNXEU-UHFFFAOYSA-N
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Description

2-Ethyltridecanoic acid (hypothetical structure: CH₃(CH₂)₁₀CH(C₂H₅)COOH) is a branched-chain fatty acid with a 13-carbon backbone and an ethyl group at the second carbon. Branched-chain fatty acids are critical in industrial chemistry, serving as intermediates in lubricants, plasticizers, and surfactants .

Properties

IUPAC Name

2-ethyltridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14(4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYFPRCUHVNXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90887680
Record name Tridecanoic acid, 2-ethyl-
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Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69868-07-1
Record name 2-Ethyltridecanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tridecanoic acid, 2-ethyl-
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Record name Tridecanoic acid, 2-ethyl-
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Record name Tridecanoic acid, 2-ethyl-
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Record name 2-ethyltridecanoic acid
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Preparation Methods

Synthetic Routes Analogous to 2-Ethylhexanoic Acid Derivatives

A patent (CN106831399B) describes a detailed synthetic method for 2-ethylhexanoic acid rhodium complexes, which involves the reaction of 2-ethylhexanoic acid with sodium hydroxide and rhodium trichloride under reflux conditions in a two-phase water-organic system. Although this patent focuses on metal complexes, the preparation of the acid precursor (2-ethylhexanoic acid) involves controlled reaction conditions that could be adapted for longer chain analogs like this compound.

Key steps from this method include:

  • Mixing the branched fatty acid with sodium hydroxide solution and stirring at 30-60 °C for 1 hour.
  • Adding metal salts (e.g., rhodium trichloride) and refluxing at 100 °C for 24 hours.
  • Adjusting pH to precipitate the product, followed by filtration and vacuum drying.

This approach highlights the importance of maintaining controlled pH and temperature to achieve high purity and yield of branched fatty acid derivatives. While the patent is specific to rhodium complexes, the initial preparation of the branched acid itself involves synthesis or isolation steps that can be informative for this compound preparation.

Laboratory Procedures for Fatty Acid Derivatives

Protocols for fatty acid preparation and analysis, such as those used in human serum or plasma fatty acid profiling, involve:

  • Precise weighing of fatty acid samples.
  • Dissolution in solvents like toluene or acetonitrile.
  • Hydrolysis and derivatization steps for analytical purposes.

While these are analytical rather than synthetic methods, they provide insight into handling branched fatty acids and ensuring purity and concentration accuracy.

Proposed Synthetic Route for this compound

Based on the above data and common organic synthesis principles, a plausible synthetic route for this compound could be:

Step Description Conditions/Notes
1 Starting Material Selection Begin with tridecanoic acid or a suitable precursor such as 1-tridecene or tridecanal.
2 Introduction of Ethyl Branch Use a regioselective alkylation method to introduce an ethyl group at the 2-position. This could involve enolate chemistry or organometallic catalysis.
3 Oxidation to Carboxylic Acid If starting from an alkylated aldehyde or alcohol, oxidize to carboxylic acid using reagents like KMnO4, CrO3, or catalytic oxidation.
4 Purification Employ recrystallization or chromatography to isolate pure this compound.

This route requires careful control of regioselectivity to ensure the ethyl group is at the 2-position.

Data Table: Comparison of Preparation Parameters for Branched Fatty Acids

Parameter 2-Ethylhexanoic Acid (Reference) Proposed for this compound
Starting Material 2-Ethylhexanoic acid Tridecanoic acid or tridecanal
Alkylation Method N/A (acid used directly) Regioselective alkylation
Reaction Temperature 30-100 °C 30-100 °C (depending on step)
Reaction Time 1-24 hours Several hours to days
pH Control pH 6-10 Required for purification
Purification Filtration, vacuum drying Recrystallization, chromatography
Yield High (patent data) Expected moderate to high

Notes on Research and Industrial Relevance

  • The synthesis of branched fatty acids like this compound is industrially relevant for producing specialty chemicals, lubricants, and catalysts.
  • The patent literature provides valuable insights into process optimization, especially regarding pH control and solvent systems to improve purity and yield.
  • Biotechnological methods, such as microbial synthesis or enzymatic catalysis, could offer alternative green synthesis routes, although specific data for this compound is limited.

Chemical Reactions Analysis

Esterification and Derivatization

Branched-chain fatty acids like 2-ethyltridecanoic acid can undergo esterification to form methyl, ethyl, or other alkyl esters, a common modification in lipid analysis. For example:

  • Methyl ester formation :
    2-Ethyltridecanoic acid+CH3OHH+Methyl 2-ethyltridecanoate+H2O\text{this compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-ethyltridecanoate} + \text{H}_2\text{O}
    This reaction is analogous to the synthesis of tridecanoic acid methyl ester (TAME) from tridecanoic acid .

Reaction TypeReagentsProductApplication
EsterificationMethanol/H+^+Methyl esterGC-MS analysis

Salt Formation

Carboxylic acids react with bases to form salts. For this compound:
2-Ethyltridecanoic acid+NaOHSodium 2-ethyltridecanoate+H2O\text{this compound} + \text{NaOH} \rightarrow \text{Sodium 2-ethyltridecanoate} + \text{H}_2\text{O}
Such salts are critical in soap production and emulsification .

Oxidation and Degradation

Branched-chain fatty acids are metabolized via β-oxidation, though branching can alter enzyme specificity. For instance:

  • β-Oxidation : The ethyl branch at C2 may hinder mitochondrial β-oxidation, necessitating α-oxidation (common in phytanic acid metabolism) .

  • Microbial degradation : Soil bacteria (e.g., Bacillus spp.) utilize branched-chain fatty acids via specialized dehydrogenases and elongases .

Biosynthetic Pathways

While this compound is not directly discussed, branched-chain fatty acids typically derive from:

  • Branched-chain amino acid precursors (valine, leucine, isoleucine) via α-ketoacid dehydrogenases .

  • Primer-CoA esters condensed with malonyl-ACP in FASII systems .

EnzymeRoleExample
FabH (KAS III)Initiates fatty acid synthesisCondenses primer-CoA with malonyl-ACP

Antimicrobial Activity

Structurally similar compounds like tridecanoic acid methyl ester (TAME) exhibit antibacterial effects by disrupting cell membranes and DNA gyrase . this compound may share these properties due to its hydrophobic alkyl chain and branching.

Thermal and Oxidative Stability

Branched-chain fatty acids generally exhibit lower melting points than straight-chain analogs (e.g., 2-methyltridecanoic acid melts at ~25–30°C ). Oxidative stability is reduced due to tertiary C-H bonds, increasing susceptibility to peroxidation .

Limitations and Research Gaps

  • No direct studies on this compound were identified in the provided sources. Inferences rely on analogs (e.g., 2-methyltridecanoic acid ).

  • Experimental data on reaction kinetics, catalytic mechanisms, or biological roles remain uncharacterized.

Key Inferences Table

PropertyThis compoundReference Analogs
Solubility Low in water, soluble in organic solvents 2-Methyltridecanoic acid
Reactivity Esterification, salt formation, β-oxidation TAME , branched FASII pathways
Biological Role Potential membrane disruption, antimicrobial TAME in Monochoria hastata

Scientific Research Applications

2-Ethyltridecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyltridecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by disrupting cell membranes or interfering with metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexanoic Acid (CAS 149-57-5)

  • Structure : CH₃(CH₂)₃CH(C₂H₅)COOH (C₈H₁₆O₂).
  • Physical Properties: Lower molecular weight (144.21 g/mol) compared to 2-ethyltridecanoic acid, resulting in higher volatility and lower viscosity.
  • Applications : Widely used in synthetic lubricants and metal carboxylates for catalysis .
  • Reactivity : Reacts with strong oxidizers and bases, similar to other carboxylic acids .

2-Ethyltetradecanoic Acid (CAS 25354-93-2)

  • Structure : CH₃(CH₂)₁₁CH(C₂H₅)COOH (C₁₆H₃₂O₂).
  • Physical Properties: Higher molecular weight (256.43 g/mol) than 2-ethylhexanoic acid, leading to lower solubility in polar solvents and higher thermal stability.
  • Applications : Used in specialty surfactants and polymer additives .

Linear Counterparts: Tridecanoic Acid vs. Hexadecanoic Acid

Property Tridecanoic Acid (C₁₃H₂₆O₂) Hexadecanoic Acid (C₁₆H₃₂O₂)
Melting Point ~40°C ~63°C
Boiling Point ~250°C (at 100 mmHg) ~351°C (at 760 mmHg)
Applications Limited industrial use Soaps, food emulsifiers

Branched analogs like this compound typically exhibit lower melting points and enhanced solubility in nonpolar solvents compared to linear counterparts due to disrupted molecular packing .

Chemical Reactivity and Stability

  • Esterification: Branched-chain acids like 2-ethylhexanoic acid readily form esters, a property likely shared by this compound. These esters are used in fragrances and plasticizers .
  • Incompatibilities : Reacts violently with strong oxidizers (e.g., peroxides, chlorates) and bases, as seen in structurally related compounds like ethylenediaminetetraacetic acid (EDTA) .
  • Thermal Stability : Branched acids decompose at lower temperatures than linear ones, releasing CO₂ and hydrocarbons .

Biological Activity

2-Ethyltridecanoic acid, a branched-chain fatty acid, is an intriguing compound due to its potential biological activities. This article delves into its antibacterial properties, mechanisms of action, and related research findings.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound and its derivatives, particularly against a range of Gram-positive and Gram-negative bacteria. A notable study focused on tridecanoic acid methyl ester (TAME), which is structurally related to this compound. The research demonstrated that TAME exhibited significant antibacterial activity against Enterococcus faecalis and Salmonella enterica, with minimum inhibitory concentrations (MIC) of 375 µg/ml and 750 µg/ml respectively .

The mechanism by which TAME exerts its antibacterial effects involves disrupting cellular morphology and causing extracellular leakage in bacterial cells. Scanning electron microscopy (SEM) analyses revealed substantial rupturing of bacterial cells, indicating that TAME induces autolysis . Moreover, in silico molecular docking studies suggested a strong binding affinity to DNA gyrase B in Escherichia coli, leading to conformational changes that impair bacterial function .

Comparative Biological Activity

A comparative analysis of various fatty acids, including this compound, reveals their diverse biological activities. The following table summarizes the reported activities of selected fatty acids:

Fatty Acid Biological Activity
This compoundAntibacterial, potential anti-inflammatory properties
Tridecanoic Acid Methyl EsterAntibacterial, disrupts cell morphology
Hexadecanoic AcidAnti-inflammatory, lowers blood cholesterol
Octadecanoic AcidAntimicrobial, antioxidant

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effects of TAME on various pathogenic bacteria. The results indicated that TAME not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics like ampicillin through synergistic action .
  • Impact on Gut Microbiota : Another study investigated the effects of fatty acids on gut microbiota composition in rats treated with antibiotics followed by probiotics. It was found that the administration of fatty acids, including those derived from this compound, influenced the restoration of beneficial gut bacteria post-antibiotic treatment .

Q & A

Q. How should researchers resolve contradictions in reported solubility data across studies (e.g., aqueous vs. organic solvent systems)?

  • Analytical Framework : Conduct meta-analysis of existing data, noting variables like pH, temperature, and solvent purity. Replicate experiments under standardized conditions. Use Hansen solubility parameters to model discrepancies .

Q. What advanced spectroscopic techniques are recommended for characterizing trace impurities in this compound?

  • Techniques : High-resolution mass spectrometry (HRMS) for molecular fingerprinting, <sup>13</sup>C NMR for structural elucidation of ethyl branching, and X-ray crystallography for crystalline phase analysis. Cross-validate with IR spectroscopy for functional group confirmation .

Key Considerations for Researchers

  • Data Reproducibility : Document solvent lot numbers, humidity, and instrument calibration details to minimize variability .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .
  • Interdisciplinary Collaboration : Engage with computational chemists for reaction modeling and material scientists for application-specific studies (e.g., lipid nanoparticles) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
2-Ethyltridecanoic acid

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